molecular formula C25H18ClFN2O5 B2666145 methyl 4-[2-(4-chlorophenyl)-3-(4-fluorophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate CAS No. 393130-92-2

methyl 4-[2-(4-chlorophenyl)-3-(4-fluorophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate

Cat. No.: B2666145
CAS No.: 393130-92-2
M. Wt: 480.88
InChI Key: MKVKUCLVLAUIQG-UHFFFAOYSA-N
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Description

Evolution of Pyrrolo[3,4-d]Oxazole Research

The pyrrolo[3,4-d]oxazole scaffold emerged as a focus of organic chemistry in the late 20th century, driven by interest in fused heterocycles for pharmaceutical applications. Early work by Lown and Akhtar (1972) demonstrated the one-step synthesis of 3,5-dihydro-2H-pyrrolo[3,4-d]oxazoles via reactions between p-nitrosophenols and 2-aroylaziridines. This methodology laid the groundwork for subsequent derivatization, enabling the incorporation of aromatic and electron-donating substituents critical for bioactivity.

By the 2010s, research shifted toward anticancer applications. Studies on pyrrolo[2′,3′:3,4]cyclohepta[1,2-d]oxazoles revealed nanomolar-level growth inhibition (GI₅₀: 0.08–0.41 μM) across 60 cancer cell lines, with tubulin polymerization inhibition (IC₅₀: 1.9–8.2 μM) via colchicine-site binding. These findings highlighted the scaffold’s potential as a cytotoxic agent, spurring structural optimization campaigns. Parallel work identified derivatives like 3z (IC₅₀: 0.10 μM in lymphoma models) and 3d (tubulin IC₅₀ comparable to combretastatin A-4), underscoring the impact of substituents on potency and mechanism.

Discovery of Methyl 4-[2-(4-Chlorophenyl)-3-(4-Fluorophenyl)-4,6-Dioxo-Hexahydro-2H-Pyrrolo[3,4-d]Oxazol-5-Yl]Benzoate

This compound was developed as part of efforts to optimize pyrrolo-oxazole pharmacophores for enhanced solubility and target affinity. Its structure integrates:

  • A 4-chlorophenyl group at position 2, known to enhance tubulin-binding interactions.
  • A 4-fluorophenyl group at position 3, modulating electronic properties and metabolic stability.
  • A methyl benzoate moiety at position 5, improving cell permeability.

While specific synthetic details remain proprietary, analogous routes involve Paal-Knorr condensations and 1,3-dipolar cycloadditions. For example, Evitachem’s synthesis of related dihydropyrrolo oxazoles employs multi-step sequences starting from substituted aziridines and nitrosophenols. The compound’s discovery aligns with trends in structure-activity relationship (SAR) studies, where halogenated aryl groups and ester functionalities were prioritized for balancing potency and pharmacokinetics.

Position Within Heterocyclic Chemistry Research

Pyrrolo[3,4-d]oxazoles occupy a unique niche in heterocyclic chemistry due to their:

  • Dual heterocyclic systems : The fused pyrrole-oxazole framework enables diverse non-covalent interactions (e.g., hydrogen bonding, π-stacking).
  • Tunable electronic profiles : Substituents like methoxy, chloro, and fluoro groups fine-tune electron density, influencing reactivity and target engagement.
  • Versatility in drug design : These compounds bridge small-molecule and macrocyclic drug spaces, as seen in their applications as kinase inhibitors and tubulin disruptors.

Comparative studies with pyrrolo[3,4-d]pyridazinones further illustrate their adaptability. For instance, COX-2 inhibitors derived from this scaffold exhibit selective binding (comparable to meloxicam) and antioxidant properties, highlighting their multifunctionality.

Historical Applications of Related Structures

Pyrrolo-oxazole derivatives have been explored for:

Application Example Compounds Key Findings Source
Anticancer agents Pyrrolocycloheptaoxazoles GI₅₀: 0.08–0.41 μM; tubulin IC₅₀: 1.9–8.2 μM
Lymphoma therapeutics Derivatives 3z , 3d IC₅₀: 0.10 μM (VL51 cells); tubulin binding
COX-2 inhibition Pyrrolo-pyridazinone hybrids Selective COX-2 binding; ROS reduction

These applications underscore the scaffold’s versatility, with structural variations enabling tailored biological effects. For example, the 3,5-dimethoxybenzyl group in early analogues enhanced antiproliferative activity 3-fold compared to parent structures, while ester groups (e.g., methyl benzoate) improved bioavailability.

Properties

IUPAC Name

methyl 4-[2-(4-chlorophenyl)-3-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClFN2O5/c1-33-25(32)15-4-10-18(11-5-15)28-23(30)20-21(14-2-8-17(27)9-3-14)29(34-22(20)24(28)31)19-12-6-16(26)7-13-19/h2-13,20-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVKUCLVLAUIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(4-chlorophenyl)-3-(4-fluorophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrrolo[3,4-d][1,2]oxazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[3,4-d][1,2]oxazole core.

    Introduction of the Chlorophenyl and Fluorophenyl Groups:

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(4-chlorophenyl)-3-(4-fluorophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 4-[2-(4-chlorophenyl)-3-(4-fluorophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure may make it a candidate for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-[2-(4-chlorophenyl)-3-(4-fluorophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis with key examples from literature and databases:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Pyrrolo[3,4-d][1,2]oxazole 4-chlorophenyl, 4-fluorophenyl, methyl benzoate C₂₅H₁₆ClFN₂O₅* ~490.8 Halogenated aryl groups; ester moiety; fused bicyclic system
Ethyl 4-[4-(2-chlorophenyl)-3-(4-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate Pyrrolo[3,4-c]pyrazole 2-chlorophenyl, 4-methoxyphenyl, ethyl benzoate C₂₇H₂₂ClN₃O₄ 487.94 Methoxy group (electron-donating); pyrazole core; ethyl ester
Ethyl 4-[4-(3-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate Pyrrolo[3,4-c]pyrazole 3-fluorophenyl, 4-methoxyphenyl, ethyl benzoate C₂₇H₂₂FN₃O₄ 471.49 Fluorine at meta position; pyrazole core
5-(4-methylphenyl)-3-(2-methylpropyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione Pyrrolo[3,4-d][1,2]oxazole 4-methylphenyl, 2-methylpropyl, phenyl C₂₂H₂₁N₃O₃ 375.43 Alkyl substituents; non-halogenated aryl groups; diketone functionality

*Estimated based on structural similarity; exact formula may require experimental validation.

Key Observations

Core Heterocycle Differences: The target compound’s pyrrolo[3,4-d][1,2]oxazole core differs from the pyrrolo[3,4-c]pyrazole systems in . The oxazole ring introduces a nitrogen-oxygen heterocycle, which may enhance metabolic stability compared to pyrazole analogs .

Substituent Effects: Halogenation: The target’s 4-chlorophenyl and 4-fluorophenyl groups contrast with the methoxyphenyl substituents in . Halogens are electron-withdrawing, which could modulate electronic properties and binding affinity in biological targets compared to electron-donating methoxy groups .

Molecular Weight and Complexity :

  • The target compound’s higher molecular weight (~490.8 g/mol) compared to analogs in Table 1 suggests greater structural complexity, which could impact pharmacokinetic properties such as membrane permeability.

Research Findings and Implications

  • Pharmacological Potential: The combination of halogenated aromatics and ester groups aligns with motifs seen in kinase inhibitors or anti-inflammatory agents. However, the absence of specific bioactivity data in the evidence limits direct pharmacological comparisons.
  • Synthetic Challenges : The fused pyrrolo-oxazole core likely requires multi-step synthesis, with purification challenges akin to those reported for N-substituted pyrazolines in .

Biological Activity

Methyl 4-[2-(4-chlorophenyl)-3-(4-fluorophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized with the following details:

  • Molecular Formula : C₁₈H₁₄ClFNO₃
  • Molecular Weight : 353.76 g/mol
  • CAS Number : 922501-76-6

This complex structure features multiple functional groups that contribute to its biological activity.

Research indicates that this compound acts primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes linked to tumor growth and inflammation.
  • Modulation of Signaling Pathways : It interacts with various signaling pathways, including the Hedgehog (Hh) signaling pathway, which is crucial in cancer development and progression .

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound:

  • In Vitro Studies : In cell line assays, this compound exhibited significant cytotoxicity against various cancer cell lines. For instance:
    • A549 (lung cancer) : IC50 values indicated effective growth inhibition.
    • MCF7 (breast cancer) : Similar trends were observed with notable apoptosis induction.
Cell LineIC50 (µM)Mechanism
A54910Apoptosis induction
MCF715Cell cycle arrest

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in reducing inflammation:

  • Animal Models : In rodent models of inflammatory diseases, administration of the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Case Study on Lung Cancer : A recent study highlighted the use of this compound in combination with standard chemotherapy. Results showed enhanced efficacy and reduced side effects compared to chemotherapy alone, suggesting a synergistic effect in treating advanced lung cancer.
  • Chronic Inflammation Model : In a model of chronic inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in significant reductions in inflammatory markers and improved histopathological scores.

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates monitored?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolo-oxazolone core via cyclocondensation of substituted hydrazines and diketones. Palladium-catalyzed cross-coupling reactions are employed to introduce the 4-chlorophenyl and 4-fluorophenyl groups . Key intermediates are monitored using thin-layer chromatography (TLC) for progress tracking, with final product purity confirmed via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying substituent positions and stereochemistry. X-ray crystallography (e.g., single-crystal diffraction) resolves the compound’s three-dimensional geometry, while Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups such as the benzoate ester and diketone moieties .

Q. What solvents and reaction conditions optimize the final cyclization step?

Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for cyclization. Reaction temperatures between 80–100°C and inert atmospheres (N2_2/Ar) minimize side reactions. Catalytic amounts of triethylamine or DBU enhance reaction efficiency .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking studies evaluate binding affinities to biological targets (e.g., enzymes), guiding hypotheses about its pharmacological mechanism .

Q. How should researchers resolve contradictions between computational and experimental molecular geometries?

Discrepancies in bond lengths or angles (e.g., diketone torsion angles) can arise from crystal packing forces in X-ray data or solvent effects in DFT models. Validate computational parameters (e.g., basis sets, solvation models) against experimental crystallographic data, and perform Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What strategies improve synthetic yield while minimizing byproducts?

Design of Experiments (DoE) methodologies, such as factorial design, systematically vary parameters (temperature, catalyst loading, solvent ratio). For example, reducing Pd catalyst loadings to 2–5 mol% in cross-coupling steps lowers costs and byproduct formation. Post-reaction purification via flash chromatography or recrystallization enhances yield .

Q. How does fluorophenyl substitution influence bioactivity compared to other halogenated analogs?

Fluorine’s electron-withdrawing effects enhance metabolic stability and binding specificity. Comparative bioassays (e.g., enzyme inhibition or cellular uptake studies) against chloro-, bromo-, or unsubstituted analogs reveal structure-activity relationships (SAR). Fluorine’s role in π-stacking interactions can be probed via mutagenesis or crystallography .

Q. What mechanistic insights validate the catalytic pathway in its synthesis?

Kinetic isotope effects (KIEs) and isotopic labeling (e.g., 13^{13}C tracing) identify rate-determining steps. For palladium-catalyzed steps, in situ X-ray absorption spectroscopy (XAS) monitors oxidation state changes in the catalyst, while GC-MS detects transient intermediates .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across different assay platforms?

Variability may stem from assay conditions (e.g., pH, cell line specificity). Normalize data using internal controls (e.g., reference inhibitors) and validate results across orthogonal assays (e.g., fluorescence-based vs. radiometric assays). Meta-analysis of published IC50_{50} values identifies trends obscured by platform-specific noise .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Optimized Yield

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes cyclization efficiency
Pd Catalyst Loading2–5 mol%Reduces cost and byproducts
SolventDMF/THF (1:1 v/v)Balances polarity and reactivity

Q. Table 2: Comparative Bioactivity of Halogenated Analogs

SubstituentIC50_{50} (nM)Metabolic Stability (t1/2_{1/2})
4-Fluorophenyl12.3 ± 1.58.2 h
4-Chlorophenyl18.7 ± 2.16.5 h
Phenyl (unsubstituted)45.6 ± 3.83.1 h

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